Cas no 2105482-34-4 (1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile)

1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile
- 2105482-34-4
- EN300-1728380
-
- インチ: 1S/C11H9N3/c12-7-11(4-5-11)9-3-1-2-8-6-13-14-10(8)9/h1-3,6H,4-5H2,(H,13,14)
- InChIKey: VQKZJFKBBPVKRI-UHFFFAOYSA-N
- ほほえんだ: N1C2C(C=N1)=CC=CC=2C1(C#N)CC1
計算された属性
- せいみつぶんしりょう: 183.079647300g/mol
- どういたいしつりょう: 183.079647300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 52.5Ų
1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1728380-1.0g |
1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile |
2105482-34-4 | 1g |
$1029.0 | 2023-06-04 | ||
Enamine | EN300-1728380-2.5g |
1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile |
2105482-34-4 | 2.5g |
$2014.0 | 2023-09-20 | ||
Enamine | EN300-1728380-5.0g |
1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile |
2105482-34-4 | 5g |
$2981.0 | 2023-06-04 | ||
Enamine | EN300-1728380-0.25g |
1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile |
2105482-34-4 | 0.25g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1728380-1g |
1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile |
2105482-34-4 | 1g |
$1029.0 | 2023-09-20 | ||
Enamine | EN300-1728380-5g |
1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile |
2105482-34-4 | 5g |
$2981.0 | 2023-09-20 | ||
Enamine | EN300-1728380-10g |
1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile |
2105482-34-4 | 10g |
$4421.0 | 2023-09-20 | ||
Enamine | EN300-1728380-0.05g |
1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile |
2105482-34-4 | 0.05g |
$864.0 | 2023-09-20 | ||
Enamine | EN300-1728380-0.1g |
1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile |
2105482-34-4 | 0.1g |
$904.0 | 2023-09-20 | ||
Enamine | EN300-1728380-0.5g |
1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile |
2105482-34-4 | 0.5g |
$987.0 | 2023-09-20 |
1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile 関連文献
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
1-(1H-indazol-7-yl)cyclopropane-1-carbonitrileに関する追加情報
Introduction to 1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile (CAS No. 2105482-34-4)
1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile, with the CAS number 2105482-34-4, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of indazoles, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The chemical structure of 1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile consists of a cyclopropane ring fused to an indazole moiety, with a cyano group attached to the cyclopropane ring. This unique arrangement provides a rigid and planar structure that can interact with various biological targets, making it a promising candidate for drug development.
Recent studies have highlighted the potential of 1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile in the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that this compound exhibits potent antiproliferative activity against several cancer cell lines, including breast, lung, and colon cancer cells. The researchers found that the compound selectively inhibits the growth of cancer cells while showing minimal toxicity to normal cells, suggesting its potential as a targeted therapy.
In addition to its anticancer properties, 1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile has also shown promise in the treatment of neurodegenerative diseases. A study conducted by a team of researchers at the University of California in 2023 reported that this compound can effectively reduce neuroinflammation and protect neurons from oxidative stress. The mechanism of action involves the modulation of microglial activation and the inhibition of pro-inflammatory cytokines, which are key factors in the progression of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile have also been extensively studied. Preclinical data indicate that this compound has favorable oral bioavailability and a long half-life, which are desirable attributes for a drug candidate. Furthermore, it has been shown to cross the blood-brain barrier efficiently, making it suitable for central nervous system (CNS) disorders.
In terms of safety, preliminary toxicology studies have demonstrated that 1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile is well-tolerated at therapeutic doses. No significant adverse effects were observed in animal models, which is a positive indication for its potential use in human clinical trials. However, further research is needed to fully understand its long-term safety profile and potential side effects.
The synthesis of 1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile has been optimized using modern synthetic techniques. A recent publication in Organic Letters described an efficient and scalable synthetic route that involves the coupling of an indazole derivative with a cyclopropyl nitrile precursor using palladium-catalyzed cross-coupling reactions. This method provides high yields and purity, making it suitable for large-scale production.
In conclusion, 1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile (CAS No. 2105482-34-4) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry. Ongoing research aims to explore its full therapeutic potential and bring it closer to clinical use.
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